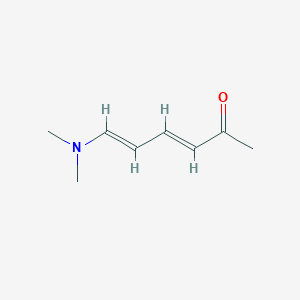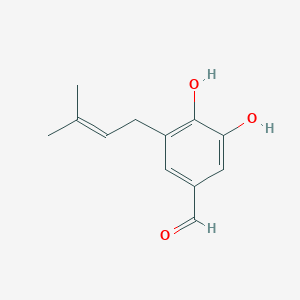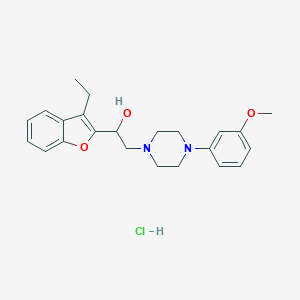
alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride, also known as SKF-81297, is a synthetic compound that acts as a selective agonist of the dopamine D1 receptor. It was first synthesized in the 1980s and has since been widely used in scientific research to investigate the role of the D1 receptor in various physiological and pathological conditions.
作用機序
Alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride acts as a selective agonist of the dopamine D1 receptor. The D1 receptor is a G protein-coupled receptor that is widely distributed in the brain and plays a critical role in regulating cognitive function, reward, and motivation. Activation of the D1 receptor by this compound results in an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways that mediate the effects of dopamine on neuronal function.
Biochemical and Physiological Effects
This compound has been shown to enhance cognitive function, improve working memory, and reduce impulsivity in animal models. It has also been shown to increase locomotor activity and induce stereotypic behaviors in rodents. In addition, it has been used to investigate the role of the D1 receptor in drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders.
実験室実験の利点と制限
One of the main advantages of using alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride in lab experiments is its selectivity for the D1 receptor, which allows for the investigation of specific physiological and pathological conditions mediated by this receptor. Another advantage is its well-established pharmacological profile, which allows for the comparison of results across different studies. However, one limitation of using this compound is its relatively low potency compared to other D1 receptor agonists, which may require higher doses to achieve the desired effects.
将来の方向性
There are several future directions for research on alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride. One area of interest is the investigation of the role of the D1 receptor in neuropsychiatric disorders, such as depression, anxiety, and bipolar disorder. Another area of interest is the development of more potent and selective D1 receptor agonists for use in preclinical and clinical studies. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
合成法
The synthesis of alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride involves a series of chemical reactions starting from commercially available starting materials. The first step is the condensation of 2-aminobenzyl alcohol with 3-ethyl-2-benzofuranone to form the benzofuranone derivative. The benzofuranone derivative is then reacted with 3-methoxyphenylpiperazine to form the piperazine derivative. Finally, the piperazine derivative is reduced with sodium borohydride to form this compound. The overall yield of the synthesis is approximately 10-15%.
科学的研究の応用
Alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride has been widely used in scientific research to investigate the role of the D1 receptor in various physiological and pathological conditions. It has been shown to enhance cognitive function, improve working memory, and reduce impulsivity in animal models. It has also been used to investigate the role of the D1 receptor in drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders.
特性
CAS番号 |
194099-58-6 |
|---|---|
分子式 |
C23H29ClN2O3 |
分子量 |
416.9 g/mol |
IUPAC名 |
1-(3-ethyl-1-benzofuran-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C23H28N2O3.ClH/c1-3-19-20-9-4-5-10-22(20)28-23(19)21(26)16-24-11-13-25(14-12-24)17-7-6-8-18(15-17)27-2;/h4-10,15,21,26H,3,11-14,16H2,1-2H3;1H |
InChIキー |
OFFFKQVXLHVYIQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(OC2=CC=CC=C21)C(CN3CCN(CC3)C4=CC(=CC=C4)OC)O.Cl |
正規SMILES |
CCC1=C(OC2=CC=CC=C21)C(CN3CCN(CC3)C4=CC(=CC=C4)OC)O.Cl |
同義語 |
alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




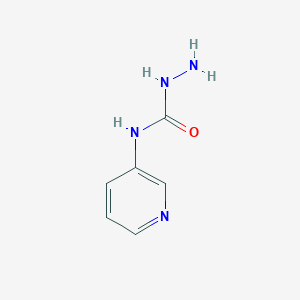
![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)
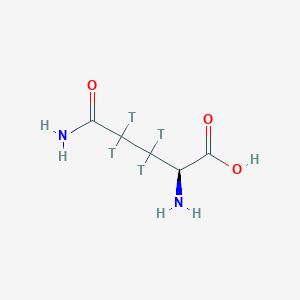


![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)

![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)
